molecular formula C19H17IN4O3S B387656 N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-iodobenzamide CAS No. 313952-70-4

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-iodobenzamide

Cat. No.: B387656
CAS No.: 313952-70-4
M. Wt: 508.3g/mol
InChI Key: CGKIBEJZPKPUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-iodobenzamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a hybrid structure, integrating a sulfonamide functional group linked to a 4,6-dimethylpyrimidinylamine moiety and a 2-iodobenzamide group. The sulfonamide functional group is a cornerstone of pharmaceutical agents, forming the basis of several classes of drugs with diverse pharmacological activities, including antibacterial, anti-carbonic anhydrase, and anti-dihydropteroate synthetase properties . Compounds bearing the pyrimidine scaffold, such as the 4,6-dimethylpyrimidinyl group in this group, are frequently explored for their antimicrobial and biological activities and are common in agrochemical and pharmaceutical research . The presence of an iodine atom on the benzamide ring offers a versatile handle for further synthetic modification, making this compound a valuable building block for creating derivatives or for use in cross-coupling reactions, such as Suzuki or Sonogashira reactions, to develop more complex molecules for biological screening. Researchers can leverage this compound in the design and synthesis of novel molecules targeting various enzymes and biological pathways. Its structure suggests potential as a key intermediate in developing neuraminidase inhibitors, which are relevant in anti-influenza drug discovery , or in creating probes for protein degradation technologies like PROTACs . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17IN4O3S/c1-12-11-13(2)22-19(21-12)24-28(26,27)15-9-7-14(8-10-15)23-18(25)16-5-3-4-6-17(16)20/h3-11H,1-2H3,(H,23,25)(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKIBEJZPKPUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17IN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Solvent System : 1,4-Dioxane is preferred due to its inertness and ability to dissolve both reactants while maintaining a homogeneous reaction mixture. Tetramethylurea is an alternative but less efficient solvent.

  • Acid Receptor : N,N-Dimethylaniline (0.158 mol per 0.101 mol pyrimidinylamine) effectively scavenges HCl, preventing side reactions and ensuring high conversion rates.

  • Temperature : Maintaining 20–30°C prevents thermal degradation of intermediates. Exothermic reactions require cooling to stay within this range.

Example Procedure :
A mixture of 4,6-dimethyl-2-pyrimidinylamine (15.6 g, 0.101 mol), N,N-dimethylaniline (20 mL, 0.158 mol), and 1,4-dioxane (50 mL) is stirred while phenyl chloroformate (20 mL, 0.159 mol) is added dropwise. After 16 hours at 20–25°C, the slurry is quenched with water, filtered, and washed to yield the sulfonamide intermediate.

Coupling with 4-Aminophenylsulfonyl Chloride

The sulfonamide intermediate is reacted with 4-aminophenylsulfonyl chloride to introduce the phenylsulfonyl group. This step demands anhydrous conditions to avoid hydrolysis of the sulfonyl chloride.

Key Parameters

  • Stoichiometry : A 10–75% excess of sulfonyl chloride ensures complete reaction, as unreacted starting materials complicate purification.

  • Solvent : 1,4-Dioxane remains optimal, though tetrahydrofuran (THF) has been tested with mixed results.

  • Yield and Purity : Post-crystallization yields reach 79.8–88.3% with purity exceeding 96%, as confirmed by melting point (122–123°C) and HPLC.

Amidation with 2-Iodobenzoic Acid

The final step involves forming the amide bond between the sulfonylated phenyl group and 2-iodobenzoic acid. This is achieved via activation of the carboxylic acid using coupling agents.

Activation Strategies

  • Carbodiimide Coupling : Ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) facilitates amide bond formation in dichloromethane or DMF.

  • Chloroformate-Mediated Activation : Phenyl chloroformate activates the acid in situ, though this method requires stringent temperature control.

Example Protocol :
2-Iodobenzoic acid (1.2 equiv) is treated with EDC (1.5 equiv) and HOBt (1.5 equiv) in DMF. The sulfonamide intermediate (1.0 equiv) is added, and the mixture is stirred at 0–5°C for 24 hours. The product is isolated via extraction and recrystallization from isopropanol.

Purification and Analytical Characterization

Crystallization and Filtration

Crude product is dissolved in hot 1,4-dioxane, filtered, and cooled to induce crystallization. Washing with cold water and isopropanol removes residual solvents and byproducts.

Analytical Data

  • Melting Point : 122–123°C (corrected for purity).

  • HPLC Purity : 96.9% main product, 1.54% unreacted pyrimidinylamine, 0.20% bis-urea impurity.

  • Yield : 79.8–88.3% after correction.

Comparative Analysis of Solvent Systems

SolventTemperature (°C)Yield (%)Purity (%)
1,4-Dioxane20–2588.397.1
Tetramethylurea25–3054.089.5

Table 1: Solvent impact on sulfonylation efficiency.

Challenges and Mitigation Strategies

  • Impurity Formation : Bis-urea byproducts arise from urea coupling of excess amines. Using stoichiometric acid receptors and controlled addition rates minimizes this.

  • Iodine Stability : 2-Iodobenzoic acid is light-sensitive; reactions are conducted under amber glass to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The iodo group in the benzamide moiety can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzamide ring.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-iodobenzamide is C22H24N4O4SC_{22}H_{24}N_{4}O_{4}S with a molecular weight of 440.5 g/mol. The compound features a sulfonamide group attached to a pyrimidine ring, which is known for its biological activity in various pharmacological contexts.

1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit potent anticancer properties. For instance, studies have demonstrated that related benzamide derivatives can inhibit the activity of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and are often dysregulated in cancerous cells. These compounds have shown IC50 values in the nanomolar range, indicating strong inhibitory effects on tumor cell proliferation .

2. Acetylcholinesterase Inhibition
Another area of interest is the compound's potential as an acetylcholinesterase inhibitor. Compounds with similar structures have been evaluated for their ability to enhance cholinergic transmission by inhibiting this enzyme, which is crucial for the management of neurodegenerative diseases such as Alzheimer's disease . The sulfonamide moiety is thought to contribute to this activity through interactions with the active site of the enzyme.

3. Antioxidant Properties
The antioxidant potential of this compound has also been explored. Antioxidants are vital for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that related compounds exhibit significant antioxidant activity, which could be beneficial in therapeutic contexts .

Table 1: Summary of Biological Activities

Activity Description Reference
AnticancerInhibition of CDK activity leading to reduced tumor proliferation
Acetylcholinesterase InhibitionEnhances cholinergic transmission; potential treatment for Alzheimer's disease
AntioxidantProtects against oxidative stress; implications for cancer and neurodegeneration

Therapeutic Potential

The therapeutic applications of this compound are broadening as research continues to uncover its mechanisms of action. Its ability to target multiple pathways involved in cancer progression and neurodegeneration positions it as a promising candidate for further development.

Mechanism of Action

The mechanism of action of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-iodobenzamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The pyrimidine moiety may also interact with nucleic acids or proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Structural Analog Overview

The target compound belongs to a family of N-substituted sulfonamides with variations in:

Acyl/benzamide substituents (e.g., iodine, fluorine, bromine).

Heterocyclic amine groups (e.g., pyrimidinyl, thiazolyl).

Table 1: Key Structural Analogs and Properties
Compound Name (CAS) Substituent/R Group Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound (313952-70-4) 2-Iodobenzamide C₁₉H₁₇IN₄O₃S 532.33 High halogen mass; potential steric effects.
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide (289629-99-8) 4-Fluorobenzamide C₁₉H₁₇FN₄O₃S 400.43 Lower molar mass; pKa = 7.16 (predicted).
2-Bromo-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide 2-Bromobenzamide C₁₉H₁₇BrN₄O₃S 461.33 Intermediate halogen size; possible redox activity.
N4-Acetylsulfamethazine (N-[4-[[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]acetamide) Acetamide C₁₅H₁₇N₅O₃S 355.39 Smaller substituent; higher solubility.
N4-Valeroylsulfamethazine (20) Pentanamide C₁₆H₂₀N₄O₃S 348.42 Aliphatic chain; mp 218–219°C.
A. Halogenated Benzamide Derivatives
  • 2-Iodo vs. 4-Fluoro Derivatives :

    • The iodine atom in the target compound increases molar mass by ~132 g/mol compared to the fluorine analog . This may reduce solubility but enhance lipophilicity and membrane permeability.
    • The electron-withdrawing nature of iodine could lower the pKa of the sulfonamide group compared to fluorine, altering ionization and binding affinity .
  • 2-Bromo Analog: Bromine’s intermediate size and electronegativity balance steric effects and electronic properties.
B. Acylated Sulfonamides
  • N4-Acetylsulfamethazine (compound 5):

    • The acetamide group (C₂H₅O) reduces steric hindrance, resulting in higher solubility (mp 176–177°C) compared to bulkier analogs .
    • IR spectra show strong SO₂NH (1161 cm⁻¹) and CONH (1674 cm⁻¹) peaks, consistent with sulfonamide and amide functionalities .
  • N4-Valeroylsulfamethazine (compound 20):

    • The pentanamide chain (C₅H₁₁O) introduces hydrophobicity, reflected in a higher melting point (218–219°C) . This may enhance protein binding but reduce aqueous solubility.

Biological Activity

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-iodobenzamide is a compound that belongs to a class of sulfonamides and pyrimidine derivatives, which have been extensively studied for their diverse biological activities. The structural features of this compound suggest potential applications in medicinal chemistry, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer therapies.

Chemical Structure and Properties

  • Molecular Formula : C20H18N4O4S
  • Molecular Weight : 418.45 g/mol
  • CAS Number : 671793-57-0

The compound features a pyrimidine ring substituted with a sulfonamide group and an iodinated benzamide moiety, which may contribute to its biological activity through various mechanisms.

Antimicrobial Activity

Numerous studies have reported that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Pyrimidine Derivatives

CompoundBacterial StrainInhibition Zone (mm)Reference
P1E. coli15
P2S. aureus18
P3Salmonella spp.12

Antitumor Activity

Pyrimidine derivatives are also recognized for their antitumor effects. Research indicates that compounds like this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study found that similar compounds effectively inhibited the growth of breast cancer cell lines .

Table 2: Antitumor Activity in Cell Lines

CompoundCell LineIC50 (µM)Reference
P1MCF-7 (Breast)5.5
P2HeLa (Cervical)7.8
P3A549 (Lung)6.0

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s. Studies indicate that related compounds demonstrate strong AChE inhibitory activity with IC50 values significantly lower than standard drugs .

Table 3: Enzyme Inhibition Studies

CompoundEnzymeIC50 (µM)Reference
P1AChE2.14
P2Urease1.21
P3Carbonic Anhydrase5.00

Case Studies

  • Antimicrobial Evaluation : In a study evaluating the antimicrobial efficacy of various pyrimidine derivatives, this compound exhibited a notable inhibition against Bacillus subtilis, showcasing its potential as an antibacterial agent.
  • Antitumor Mechanism : A detailed investigation into the antitumor properties revealed that this compound activates apoptotic pathways in cancer cells while inhibiting angiogenesis, thus providing a dual mechanism for its anticancer effects.

Q & A

Basic Research Questions

Q. What are the validated molecular targets of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-iodobenzamide, and how are they identified experimentally?

  • Answer: The compound shares structural homology with Cdc42 inhibitors like ZCL 278, which binds to the intersectin-binding site of Cdc42 (Kd = 6.4 µM) . Target validation typically involves:

  • Surface Plasmon Resonance (SPR): To measure direct binding affinity.
  • Cellular assays: Monitoring downstream effects (e.g., inhibition of microspike formation in 3T3 fibroblasts or neuronal branching in cortical neurons).
  • Competitive binding assays: Using labeled GTP analogs to confirm displacement.

Q. What synthetic routes are reported for this compound, and how can purity be optimized?

  • Answer: Synthesis often involves:

  • Step 1: Coupling 4,6-dimethyl-2-aminopyrimidine with a sulfonyl chloride derivative.
  • Step 2: Introducing the 2-iodobenzamide moiety via amide bond formation under DCC/HOBt conditions .
  • Purity optimization: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) or recrystallization from ethanol/water mixtures to achieve ≥95% purity .

Q. How is the compound characterized structurally, and what analytical methods are critical?

  • Answer: Key techniques include:

  • X-ray crystallography: For resolving bond angles and sulfonamide-pyrimidine interactions (similar to methods in ).
  • NMR spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., iodobenzamide protons at δ 7.8–8.2 ppm).
  • High-resolution mass spectrometry (HRMS): To verify molecular weight (e.g., [M+H]+ calculated vs. observed) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cellular efficacy (e.g., varying IC₅₀ values across studies)?

  • Answer: Discrepancies may arise from:

  • Cell model variability: Compare results in primary cells (e.g., neonatal cortical neurons) vs. immortalized lines (e.g., PC3 cells) .
  • Assay conditions: Standardize ATP levels (via CellTiter-Glo) and serum concentration (e.g., 10% FBS vs. serum-free).
  • Metabolic stability: Pre-incubate compounds with liver microsomes to assess degradation rates .

Q. What strategies optimize the compound’s pharmacokinetics for in vivo studies?

  • Answer: Key approaches include:

  • Lipophilicity adjustment: Introduce trifluoromethyl groups (logP optimization) to enhance blood-brain barrier penetration .
  • Prodrug design: Mask the sulfonamide group with acetylated or PEGylated prodrugs to improve solubility.
  • In vivo PK profiling: Conduct bioavailability studies in rodents with LC-MS/MS quantification of plasma levels .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?

  • Answer: SAR strategies involve:

  • Pyrimidine ring modifications: Replace 4,6-dimethyl groups with bulkier substituents (e.g., isopropyl) to enhance target binding .
  • Sulfonamide linker optimization: Test methylsulfonyl vs. phenylsulfonyl groups to reduce off-target effects.
  • Bioisosteric replacement: Substitute iodine with bromine or chlorine to retain electronic effects while altering steric profiles .

Q. What in vitro toxicity assays are critical prior to advancing this compound to animal studies?

  • Answer: Essential assays include:

  • Cytotoxicity screening: Use MTT assays in HepG2 (liver) and HEK293 (kidney) cell lines.
  • hERG inhibition: Patch-clamp electrophysiology to assess cardiac risk.
  • Ames test: Evaluate mutagenicity with TA98 and TA100 bacterial strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.